

Spectroscopic Profile of 1-Isopropylazetidin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 1-Isopropylazetidin-3-amine

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This technical guide provides a detailed overview of the expected spectroscopic data for the compound **1-Isopropylazetidin-3-amine** and its dihydrochloride salt. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic characteristics derived from its chemical structure and data from analogous compounds. It includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols and a logical workflow for spectroscopic analysis. The CAS number for N-Isopropylazetidin-3-amine dihydrochloride is 888032-75-5[1].

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **1-Isopropylazetidin-3-amine**. These values are estimations and may vary in an experimental setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Protons	Multiplicity	Expected Chemical Shift (δ) ppm	Coupling Constant (J) Hz
(CH ₃) ₂ -CH	Doublet	~ 1.0 - 1.2	~ 6.0 - 7.0
(CH ₃) ₂ -CH	Septet	~ 2.5 - 3.0	~ 6.0 - 7.0
Azetidine CH ₂ (C2 & C4)	Multiplet	~ 3.0 - 3.8	-
Azetidine CH (C3)	Multiplet	~ 3.5 - 4.0	-
NH ₂	Broad Singlet	~ 1.5 - 3.0 (variable)	-

¹³C NMR (Carbon NMR)

Carbon	Expected Chemical Shift (δ) ppm
(CH ₃) ₂ -CH	~ 18 - 22
(CH ₃) ₂ -CH	~ 50 - 55
Azetidine CH ₂ (C2 & C4)	~ 55 - 60
Azetidine CH (C3)	~ 45 - 50

Infrared (IR) Spectroscopy

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
N-H (Amine)	Stretch	3300 - 3500	Medium, Broad (two bands for primary amine)
C-H (Alkyl)	Stretch	2850 - 2960	Medium to Strong
N-H (Amine)	Bend (Scissoring)	1590 - 1650	Medium
C-N (Alkyl Amine)	Stretch	1000 - 1250	Medium to Weak

Mass Spectrometry (MS)

Ion	Expected m/z	Notes
[M] ⁺	114.12	Molecular Ion
[M-CH ₃] ⁺	99.10	Loss of a methyl group
[M-C ₃ H ₇] ⁺	71.06	Loss of the isopropyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For the dihydrochloride salt, D₂O or DMSO-d₆ are more suitable.
- Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-5 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 0-160 ppm.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

- Relaxation Delay: 2 seconds.

IR Spectroscopy

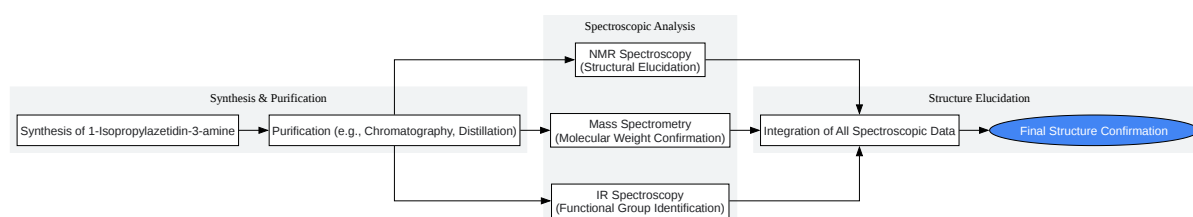
- Sample Preparation:
 - Liquid Sample (Free Base): A thin film can be prepared between two NaCl or KBr plates.
 - Solid Sample (Dihydrochloride Salt): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

Mass Spectrometry

- Instrumentation: A mass spectrometer, such as one with Electron Ionization (EI) or Electrospray Ionization (ESI).
- Sample Introduction:
 - EI: Direct insertion probe for solids or a GC inlet for volatile liquids.
 - ESI: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via an LC system.
- Data Acquisition:
 - Mass Range: m/z 50-500.
 - Ionization Mode: Positive ion mode is typically used for amines.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized compound like **1-Isopropylazetidin-3-amine**.



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Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References

- 1. 888032-75-5|N-Isopropylazetidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
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